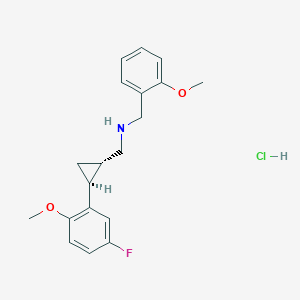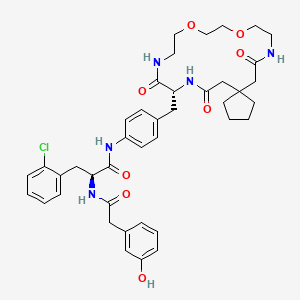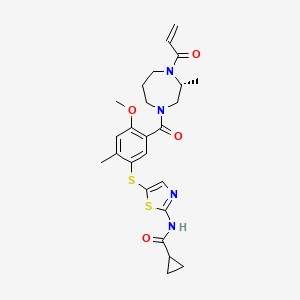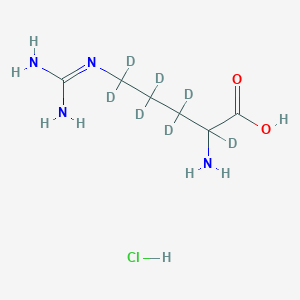
TSLP binder-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of TSLP binder-1 involves the use of Bicycle Therapeutics’ proprietary phage display platform to identify bicyclic peptides with high affinity for thymic stromal lymphopoietin . The synthetic route includes the identification of key metabolites and the improvement of proteolytic stability in lung S9 fractions without sacrificing binding affinity . The industrial production methods for this compound are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
TSLP binder-1 is a bicyclic peptide, and its chemical reactions primarily involve binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit, showing high affinity and stability in rat plasma and rat lung S9 fraction . The major product formed from this binding interaction is a stable complex between this compound and thymic stromal lymphopoietin.
Aplicaciones Científicas De Investigación
TSLP binder-1 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of thymic stromal lymphopoietin in the development of asthma and other atopic diseases . The compound’s high affinity for thymic stromal lymphopoietin makes it a valuable tool for investigating the cytokine’s interactions and effects on various cell types, including dendritic cells, T cells, B cells, neutrophils, mast cells, eosinophils, and innate lymphoid cells . Additionally, this compound is used in drug discovery efforts to identify novel macrocyclic peptide medicines .
Mecanismo De Acción
TSLP binder-1 exerts its effects by binding to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit . This binding interaction prevents thymic stromal lymphopoietin from interacting with its receptors, thereby inhibiting its pro-inflammatory effects. Thymic stromal lymphopoietin is known to promote type 2 immune responses, and its inhibition by this compound can help reduce inflammation and allergic reactions . The molecular targets involved in this mechanism include thymic stromal lymphopoietin and the IL-7Rα subunit.
Comparación Con Compuestos Similares
TSLP binder-1 is unique due to its high affinity for thymic stromal lymphopoietin and its stability in biological systems . Similar compounds include other bicyclic peptides identified using phage display platforms, such as those targeting different cytokines or receptors . One notable similar compound is tezepelumab, a monoclonal antibody that binds to thymic stromal lymphopoietin and prevents its interaction with the TSLP receptor . While both this compound and tezepelumab target thymic stromal lymphopoietin, this compound is a bicyclic peptide, whereas tezepelumab is a monoclonal antibody, highlighting the diversity in approaches to targeting this cytokine.
Propiedades
Fórmula molecular |
C90H123FN22O20S3 |
|---|---|
Peso molecular |
1948.3 g/mol |
Nombre IUPAC |
2-[(9R,12S,15S,18S,21S,24S,27R,30S,33S,39S,42R)-9-acetamido-42-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]-21-(3-amino-3-oxopropyl)-33-[3-[(N,N-dimethylcarbamimidoyl)amino]propyl]-18-(2,2-dimethylpropyl)-39-[(4-fluorophenyl)methyl]-11,12-dimethyl-30-[(1-methylindol-3-yl)methyl]-15-(naphthalen-1-ylmethyl)-4,10,13,16,19,22,25,28,31,34,37,40,47,50-tetradecaoxo-7,44,53-trithia-1,3,11,14,17,20,23,26,29,32,35,38,41,48-tetradecazatricyclo[25.22.5.13,48]pentapentacontan-24-yl]acetic acid |
InChI |
InChI=1S/C90H123FN22O20S3/c1-50(77(93)122)97-86(131)67-44-134-34-30-73(117)111-47-112-49-113(48-111)75(119)32-36-136-46-69(98-52(3)114)88(133)110(10)51(2)78(123)102-63(38-55-19-15-18-54-17-11-12-20-58(54)55)83(128)105-66(41-90(4,5)6)85(130)101-61(28-29-71(92)115)80(125)104-65(40-76(120)121)84(129)107-68(45-135-35-31-74(112)118)87(132)103-64(39-56-43-109(9)70-23-14-13-21-59(56)70)82(127)100-60(22-16-33-95-89(94)108(7)8)79(124)96-42-72(116)99-62(81(126)106-67)37-53-24-26-57(91)27-25-53/h11-15,17-21,23-27,43,50-51,60-69H,16,22,28-42,44-49H2,1-10H3,(H2,92,115)(H2,93,122)(H2,94,95)(H,96,124)(H,97,131)(H,98,114)(H,99,116)(H,100,127)(H,101,130)(H,102,123)(H,103,132)(H,104,125)(H,105,128)(H,106,126)(H,107,129)(H,120,121)/t50-,51+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+/m1/s1 |
Clave InChI |
GKTRIGTWRITGJO-HLPWJYNGSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSCCC(=O)N3CN(CN(C3)C(=O)CCSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)N[C@H](C)C(=O)N)C(=O)CCSC[C@@H](C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSCCC(=O)N3CN(CN(C3)C(=O)CCSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)NC(C)C(=O)N)C(=O)CCSCC(C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















